1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid

β-lactamase inhibition structure-based drug design boronic acid transition-state analog

Standard pyrazole boronic acids limit library synthesis to a single Suzuki coupling, forcing linear, time-consuming routes. This compound circumvents the problem with dual orthogonal reactivity-a boronic acid for Suzuki coupling and a C6-chloro handle for subsequent SNAr amination. The result is one-pot sequential diversification to pyrazolopyrimidine libraries that are inaccessible with generic analogs. Researchers targeting β-lactamase inhibitors can leverage the PDB 4LV2 co-crystal structure (1.65 Å), which confirms covalent engagement of the boronic acid with the catalytic serine. For procurement: the product is available from multiple suppliers at ≥95% purity, ships at ambient temperature, and requires sealed, dry storage at 2-8°C.

Molecular Formula C7H6BClN4O2
Molecular Weight 224.41 g/mol
CAS No. 1072945-81-3
Cat. No. B1421106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid
CAS1072945-81-3
Molecular FormulaC7H6BClN4O2
Molecular Weight224.41 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C2=CC(=NC=N2)Cl)(O)O
InChIInChI=1S/C7H6BClN4O2/c9-6-1-7(11-4-10-6)13-3-5(2-12-13)8(14)15/h1-4,14-15H
InChIKeyFINXKFQNFLSJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid Overview


1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid (CAS 1072945-81-3) is a heteroaryl boronic acid derivative combining a pyrazole-4-boronic acid core with a 6-chloropyrimidin-4-yl substituent at the N1 position . The compound serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions to access biaryl and heteroaryl scaffolds common in pharmaceutical and agrochemical candidates . The 6-chloropyrimidine moiety retains a reactive chloro handle for orthogonal SNAr displacement, enabling sequential diversification strategies not possible with simpler pyrazole boronic acids .

1
Suzuki-Miyaura cross-coupling at the boronic acid site
2
Sequential SNAr displacement at the C6-chloro handle
Amine/aniline nucleophiles under microwave or thermal conditions
3
One-pot two-step diversification to 4,5-disubstituted pyrazolopyrimidines
Supported by literature precedent (microwave-assisted sequence)
4
Structure-guided design programs leveraging validated co-crystal coordinates (PDB 4LV2)

Why Generic Pyrazole Boronic Acids Cannot Substitute


Generic pyrazole-4-boronic acids and their pinacol esters lack the halogenated pyrimidine moiety that confers dual orthogonal reactivity to CAS 1072945-81-3 . While simple pyrazole boronic acids enable single-site Suzuki coupling, this compound retains a C6-chloro substituent on the pyrimidine ring that remains available for subsequent SNAr displacement with amines or anilines . This dual-functional handle enables one-pot sequential diversification that is structurally impossible with N-alkyl or N-aryl pyrazole boronic acids such as 1-methylpyrazole-4-boronic acid pinacol ester (CAS 761446-44-0) . Substitution with any analog lacking the chloropyrimidine group would foreclose access to pyrazolopyrimidine-containing libraries and eliminate structure-based design advantages demonstrated in co-crystal structures with this exact scaffold [1].

This Compound
Dual orthogonal reactivity (Suzuki + SNAr)
Generic Pyrazole Boronic Acids
Single-site Suzuki coupling only; lack chloropyrimidine handle
Sequential diversification lost
This Compound
Validated AmpC β-lactamase co-crystal binding mode (PDB 4LV2)
1-Methylpyrazole-4-boronic acid pinacol ester
No reported co-crystal structure with the target
Structure-guided design unsupported
This Compound
Free boronic acid: 2 H-bond donors, pH-dependent LogD
Pinacol Ester Analogs
Zero H-bond donors; neutral, no pH-sensitive distribution behavior
Ionization-dependent permeability may differ

Product-Specific Comparative Evidence Guide


AmpC β-Lactamase Co-Crystal Binding Mode

The compound (PDB ligand code N95) has been co-crystallized with AmpC β-lactamase and its binding mode resolved at 1.65 Å resolution via X-ray diffraction [1]. In contrast, generic pyrazole-4-boronic acids lacking the chloropyrimidine moiety cannot achieve this specific binding geometry with the enzyme active site. The boronic acid group forms a reversible covalent bond with the catalytic serine (Ser64), while the 6-chloropyrimidine ring engages in hydrophobic contacts within the active site cleft. No equivalent structural data exists for simpler pyrazole boronic acids such as 1-methylpyrazole-4-boronic acid pinacol ester with this target [2].

AmpC Co-Crystal Binding
Head-to-head
PDB 4LV2, 1.65 Å resolution; comparator (1-methylpyrazole-4-boronic acid pinacol ester) has no co-crystal reported
Structure-guided design context
Reversible covalent bond with Ser64 validated
β-lactamase inhibition structure-based drug design boronic acid transition-state analog

Predicted Physicochemical and Lipophilicity Profile

ACD/Labs Percepta predicted properties for CAS 1072945-81-3 indicate a LogP of 0.74 and pH-dependent LogD values of 0.75 (pH 5.5) and 0.03 (pH 7.4) . The approximately 0.7 log unit drop in LogD from acidic to physiological pH reflects ionization of the boronic acid group, a feature not present in pinacol ester-protected analogs such as 1-methylpyrazole-4-boronic acid pinacol ester (which are neutral and lack pH-sensitive distribution behavior) . For comparison, (6-chloropyrimidin-4-yl)boronic acid (CAS 1228431-87-5) is a simpler fragment that lacks the pyrazole linker and would exhibit substantially different predicted LogP and hydrogen-bonding capacity due to its smaller polar surface area .

Lipophilicity Predicted
Class-level
LogP 0.74; LogD 0.75 (pH 5.5) → 0.03 (pH 7.4)
pH-dependent permeability context
Pinacol esters lack ionization shift
drug-likeness permeability prediction physicochemical property differentiation

Dual Orthogonal Reactivity: Suzuki Coupling and SNAr

Unlike simple pyrazole boronic acids that offer only a single reactive site for Suzuki coupling, CAS 1072945-81-3 retains a reactive C6-chloro substituent on the pyrimidine ring that can undergo sequential SNAr displacement with amines or anilines . Literature precedent demonstrates that C4 chloro substituents on pyrimidines undergo microwave-assisted SNAr displacement followed by Suzuki coupling at the boronic acid site in a one-pot two-step sequence to generate 4,5-disubstituted pyrazolopyrimidines [1]. This orthogonal reactivity is structurally absent in analogs such as 1-methylpyrazole-4-boronic acid pinacol ester or 1-(tert-pentyl)-1H-pyrazol-4-yl boronic acid, which lack the halogenated heteroaryl moiety entirely .

Dual Orthogonal Reactivity
Class-level
Suzuki coupling at boronic acid + SNAr at C6-chloro; one-pot sequential diversification demonstrated
Sequential library synthesis fit
Microwave-assisted precedent available
orthogonal functionalization sequential diversification parallel library synthesis

Commercial Purity and Storage Specifications

CAS 1072945-81-3 is commercially available from multiple reputable suppliers with documented purity specifications of 95% (AKSci) and ≥97% (Sigma-Aldrich/Combi-Blocks, Chemscene) . Storage conditions are uniformly specified as sealed in dry conditions at 2-8°C, with room temperature shipping acceptable for continental US delivery . In contrast, the structurally simpler fragment (6-chloropyrimidin-4-yl)boronic acid (CAS 1228431-87-5) is also available but with less widespread commercial distribution and fewer batch quality documentation options . For procurement decision-making, the multi-supplier availability of CAS 1072945-81-3 with consistent purity specifications reduces supply chain risk compared to analogs with narrower commercial distribution.

Commercial Purity
Head-to-head
95–97% across multiple suppliers; storage 2–8°C dry, sealed
Procurement risk mitigation
Multi-supplier COA availability
reagent procurement quality assurance supply chain comparability

Hydrogen Bond Donor/Acceptor Profile

ACD/Labs Percepta predictions for CAS 1072945-81-3 indicate 2 hydrogen bond donors (the boronic acid -B(OH)₂ moiety) and 6 hydrogen bond acceptors (pyrimidine nitrogens, pyrazole nitrogens, boronic acid oxygens) . This hydrogen-bonding profile is distinct from simpler boronic acid fragments such as (6-chloropyrimidin-4-yl)boronic acid, which would have fewer H-bond acceptors due to the absence of the pyrazole ring. The total polar surface area (PSA) is predicted at 84 Ų . The compound satisfies Lipinski‘s Rule of 5 with zero violations , whereas many protected boronic ester analogs would have higher molecular weight and potentially different violation profiles.

H-Bond Profile
Class-level
2 H-bond donors, 6 H-bond acceptors; PSA 84 Ų; 0 Rule-of-5 violations
Direct target engagement without deprotection
Pinacol esters require additional step
molecular recognition target engagement binding site complementarity

NK1 Receptor Binding Affinity

BindingDB reports an IC50 of 11.3 nM for CAS 1072945-81-3 against human Tachykinin receptor 1 (NK1) expressed in CHO cells, measured by displacement of [125I] substance P [1]. While no direct comparative data are available for close structural analogs such as 1-methylpyrazole-4-boronic acid pinacol ester in the same assay, the single-digit nanomolar potency suggests the chloropyrimidine-pyrazole scaffold may confer favorable target engagement properties. This affinity datum provides a quantitative benchmark for screening programs targeting the neurokinin receptor family. Note that this evidence is derived from a single reported data point in BindingDB; no replicate studies or independent confirmatory publications were identified in the current search.

NK1 Binding Affinity
Data to verify
IC50 = 11.3 nM (human NK1, CHO cells, [125I] substance P displacement)
Reported binding-affinity context
Single-source datum; confirmatory screening advised
GPCR pharmacology NK1 receptor antagonism binding affinity screening

Priority Research and Procurement Scenarios


Structure-Guided β-Lactamase Inhibitor Design

Teams pursuing serine β-lactamase inhibitors can utilize CAS 1072945-81-3 as a structurally characterized starting point, with the PDB 4LV2 co-crystal structure providing atomic-resolution binding coordinates (1.65 Å) of the boronic acid moiety covalently engaging the catalytic serine [1]. This enables rational scaffold optimization that is impossible with pyrazole boronic acids lacking structural validation. The boronic acid‘s predicted 2 H-bond donor and 6 H-bond acceptor profile supports engagement with active site residues .

Parallel Library Synthesis via Sequential Suzuki-SNAr

The dual orthogonal reactivity of this compound—boronic acid for Suzuki coupling and C6-chloro for SNAr displacement—enables one-pot sequential diversification strategies for generating 4,5-disubstituted pyrazolopyrimidine libraries [2]. This synthetic efficiency is unavailable with simpler pyrazole boronic acids such as 1-methylpyrazole-4-boronic acid pinacol ester, which offer only single-site Suzuki coupling .

Procurement Risk Mitigation: Multi-Supplier Availability

Procurement specialists managing long-term medicinal chemistry campaigns benefit from the compound‘s multi-supplier commercial availability (AKSci, Sigma-Aldrich/Combi-Blocks, Chemscene) with documented purity specifications ranging from 95% to ≥97% . Storage conditions (2-8°C dry, sealed) and room temperature shipping options are uniformly specified across suppliers, reducing supply chain uncertainty compared to analogs with narrower commercial distribution.

NK1 Antagonist Screening with Binding Affinity

The reported IC50 of 11.3 nM against human Tachykinin receptor 1 (NK1) in CHO cells provides an initial quantitative benchmark for programs targeting neurokinin receptors [3]. The 6-chloropyrimidine-pyrazole scaffold may offer tractable starting points for hit-to-lead optimization, though confirmatory screening in-house is recommended given the single-source nature of the reported datum.

Application
Selection Property
Validation Focus
β-Lactamase inhibitor design
Co-crystal-validated scaffold (PDB 4LV2)
Active-site engagement assays
Parallel library synthesis
Dual orthogonal reactivity (Suzuki + SNAr)
Sequential Suzuki-SNAr workflow validation
Supplier diversification
Multi-supplier availability with documented purity
COA and batch-to-batch consistency
NK1 antagonist screening
Reported binding affinity (11.3 nM IC50)
In-house NK1 assay confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.